molecular formula C14H18O3 B2508808 Ethyl 2-(3-methylbenzyl)-3-oxobutanoate CAS No. 61713-38-0

Ethyl 2-(3-methylbenzyl)-3-oxobutanoate

Cat. No.: B2508808
CAS No.: 61713-38-0
M. Wt: 234.295
InChI Key: XRXWHJPXZMGDDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-methylbenzyl)-3-oxobutanoate is a β-keto ester characterized by a 3-methylbenzyl substituent at the C2 position of the oxobutanoate backbone. Its IUPAC name is this compound, with the InChI code 1S/C14H18O3/c1-4-17-14(16)13(11(3)15)9-12-7-5-6-10(2)8-12/h5-8,13H,4,9H2,1-3H3 and InChI key XRXWHJPXZMGDDJ-UHFFFAOYSA-N . This compound is commercially available (e.g., from Matrix Scientific) and serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles and biologically active molecules. Its structure combines the reactivity of the β-keto ester group with the steric and electronic effects of the 3-methylbenzyl moiety, making it valuable for diverse synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-methylbenzyl)-3-oxobutanoate typically involves the esterification of 3-methylbenzyl alcohol with ethyl acetoacetate. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed to facilitate the esterification process, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methylbenzyl)-3-oxobutanoate undergoes various types of chemical reactions, including:

    Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 3-methylbenzyl acetoacetic acid.

    Reduction: Ethyl 2-(3-methylbenzyl)-3-hydroxybutanoate.

    Substitution: Ethyl 2-(3-methylbenzyl)-3-aminobutanoate or Ethyl 2-(3-methylbenzyl)-3-thiobutanoate.

Scientific Research Applications

Ethyl 2-(3-methylbenzyl)-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-methylbenzyl)-3-oxobutanoate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially affecting their activity. The benzyl group may also interact with hydrophobic pockets in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of ethyl 2-(3-methylbenzyl)-3-oxobutanoate, highlighting differences in substituents, physicochemical properties, and applications:

Compound Substituents/Modifications Key Properties Applications/Synthesis References
This compound 3-Methylbenzyl group at C2 Molecular formula: C14H18O3; Mp: Not reported; InChI key: XRXWHJPXZMGDDJ-UHFFFAOYSA-N Intermediate for pharmaceuticals and agrochemicals
Ethyl 2-[(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-3-oxobutanoate 2-Methylquinolin-4-one moiety at C2 Yield: 64%; Mp: Not reported; Molecular formula: C16H16N2O3 Investigated for in silico screening as part of antimicrobial agents
Ethyl 2-(4-chlorobenzyl)-3-oxobutanoate 4-Chlorobenzyl group at C2 Synonyms: 2-(4-Chlorobenzyl)acetoacetic acid ethyl ester; CAS: 36600-72-3 Potential precursor for chlorinated bioactive derivatives
Ethyl 2-(2-(4-chlorophenyl)hydrazono)-3-oxobutanoate Hydrazone linkage with 4-chlorophenyl group at C2 Mp: 84–85 °C; 1H NMR (CDCl3): δ 1.41 (t, 3H), 2.60 (s, 3H), 4.34 (q, 2H), 7.34–7.36 (m, 4H) Inhibitor of tau aggregation (neurodegenerative disease research)
Ethyl 2-benzyl-3-oxobutanoate Benzyl group (without methyl substitution) at C2 Molecular formula: C13H14O3; CAS: 620-79-1; Use: Flavouring agent Food and fragrance industry applications
Ethyl 2-(4-chlorophenoxy)-3-oxobutanoate 4-Chlorophenoxy group at C2 CAS: 10263-19-1; Molecular formula: C12H13ClO4 Intermediate in herbicide synthesis
Ethyl 2-{[3-(4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl]methyl}-3-oxobutanoate Isoxazolyl-methoxyphenyl hybrid substituent at C2 CAS: 1013353-70-2; Molecular formula: C18H21NO5 Explored for anti-inflammatory activity

Key Observations:

Substituent Effects: The 3-methylbenzyl group in the target compound provides moderate steric hindrance and electron-donating effects compared to electron-withdrawing groups (e.g., 4-chlorobenzyl in or 4-chlorophenoxy in ). This influences reactivity in nucleophilic additions or cyclocondensations. Hydrazone derivatives (e.g., ) exhibit tautomerism and planarity, enhancing their biological activity but reducing thermal stability compared to alkyl/aryl-substituted analogs.

The 3-methylbenzyl derivative shows higher synthetic versatility in forming fused heterocycles compared to simpler analogs like ethyl 2-benzyl-3-oxobutanoate .

Biological Relevance :

  • Compounds with chlorinated aryl groups (e.g., ) are prioritized in drug discovery due to enhanced bioavailability and target affinity.
  • The target compound’s lack of polar functional groups may limit its direct biological use but enhances its role as a lipophilic intermediate.

Biological Activity

Ethyl 2-(3-methylbenzyl)-3-oxobutanoate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed overview of its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a β-keto ester. Its molecular formula is C12H14O3C_{12}H_{14}O_3 with a molecular weight of approximately 206.24 g/mol. The compound features both an ester and a ketone functional group, which contribute to its reactivity and interactions with biological targets.

Enzyme Interactions

The compound has been shown to interact with various enzymes, particularly esterases and proteases, which are crucial for hydrolyzing ester bonds. These interactions facilitate its role in metabolic pathways and the synthesis of more complex organic molecules.

Cellular Effects

This compound influences cellular functions by modulating cell signaling pathways and gene expression. It can alter the activity of key metabolic enzymes, leading to changes in metabolite levels and overall cellular metabolism.

The mechanism of action involves binding interactions with biomolecules. The compound can act as either an enzyme inhibitor or activator, depending on the target enzyme. The presence of the benzyl group allows for hydrophobic interactions, enhancing binding affinity to proteins .

Pharmacological Applications

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have been evaluated for their ability to induce apoptosis in cancer cells, indicating potential for therapeutic use .
  • Antimicrobial Properties : Some studies have highlighted the antibacterial activity of related compounds, suggesting that this compound may possess similar properties. The structural characteristics that facilitate enzyme inhibition could also contribute to antimicrobial effects .

Case Studies

A study conducted on the synthesis and biological evaluation of various derivatives indicated that modifications on the benzyl ring significantly affected biological activity. For example, substituents at the para position enhanced antitumor potency, suggesting that structural optimization could lead to more effective therapeutic agents .

Data Table: Biological Activity Comparison

CompoundActivity TypeIC50 (µM)Reference
This compoundAntitumorNot specified
Related derivative AAntitumor0.25
Related derivative BAntibacterial64
Related derivative CAntimicrobialNot specified

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Ethyl 2-(3-methylbenzyl)-3-oxobutanoate, and how can reaction conditions be optimized?

this compound is typically synthesized via alkylation of ethyl acetoacetate with 3-methylbenzyl halides (e.g., bromide or chloride) under basic conditions. Key steps include:

  • Base selection : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in aprotic solvents like THF or DMF .
  • Temperature control : Reactions often proceed at 50–80°C to balance reactivity and side-product formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization removes di-alkylation byproducts or unreacted starting materials .

Q. What spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

  • ¹H NMR : Key signals include the ester ethyl group (δ ~4.1 ppm, quartet), ketone-proximal methylene (δ ~3.3 ppm, singlet), and aromatic protons from the 3-methylbenzyl group (δ ~6.8–7.2 ppm) .
  • IR Spectroscopy : Ester carbonyl (~1740 cm⁻¹) and ketone (~1710 cm⁻¹) stretches confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H⁺]) validate molecular weight, while fragmentation patterns confirm structural motifs .

Q. How can researchers mitigate common side reactions during synthesis, such as hydrolysis or over-alkylation?

  • Moisture control : Use anhydrous solvents and inert atmospheres to prevent ketone or ester hydrolysis .
  • Stoichiometry optimization : Limit alkylating agent to 1.1–1.2 equivalents to minimize di-alkylation .
  • Reaction monitoring : TLC or in-situ NMR tracks progress to terminate reactions at optimal conversion .

Advanced Research Questions

Q. How does the 3-methylbenzyl substituent influence the compound’s electronic and steric properties compared to halogenated analogs?

The methyl group’s electron-donating nature increases electron density at the benzyl ring, altering reactivity in electrophilic substitutions or hydrogen-bonding interactions. Compared to chloro analogs (e.g., Ethyl 2-(3-chlorobenzyl)-3-oxobutanoate), the methyl group reduces electrophilicity at the ketone but enhances steric hindrance, affecting nucleophilic attack rates. Computational studies (DFT) can quantify these effects by comparing LUMO distributions and charge densities .

Q. What strategies resolve contradictions in reported biological activities of 3-oxobutanoate derivatives across studies?

Discrepancies may arise from assay conditions (e.g., pH, solvent) or impurity profiles. To address:

  • Standardized assays : Use cell-free systems (e.g., enzyme inhibition) to isolate compound effects .
  • Purity validation : HPLC-MS (>95% purity) ensures activity correlates with the target compound .
  • Meta-analysis : Compare data across studies using normalized metrics (e.g., IC₅₀, Ki) to identify trends .

Q. How can crystallographic data refine understanding of this compound’s solid-state interactions, and what software tools are recommended?

Single-crystal X-ray diffraction reveals packing motifs influenced by the 3-methylbenzyl group’s van der Waals interactions. For refinement:

  • Software : SHELXL ( ) is ideal for small-molecule structures, using least-squares minimization to optimize atomic coordinates .
  • Key parameters : R-factor (<5%) and electron density maps validate model accuracy. Compare with chloro analogs to assess substituent-driven lattice differences .

Q. What in silico approaches predict the compound’s metabolic stability or toxicity in preclinical studies?

  • ADMET prediction : Tools like SwissADME or ProTox-II model bioavailability, CYP450 interactions, and hepatotoxicity .
  • Docking simulations : AutoDock Vina or Schrödinger Suite predicts binding modes to metabolic enzymes (e.g., esterases) .
  • Validation : Cross-reference predictions with in vitro microsomal stability assays (e.g., liver microsomes + NADPH) .

Q. Methodological Considerations Table

AspectBasic ApproachAdvanced Technique
Synthesis Alkylation with K₂CO₃/THF, 72h reflux Flow chemistry for continuous production, solvent recycling
Characterization ¹H NMR, IR X-ray crystallography with SHELXL refinement
Bioactivity Analysis Agar diffusion assays for antimicrobial screening SPR or ITC for binding affinity quantification
Data Analysis TLC/Rf comparison Multivariate analysis of structure-activity relationships (QSAR)

Properties

IUPAC Name

ethyl 2-[(3-methylphenyl)methyl]-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-4-17-14(16)13(11(3)15)9-12-7-5-6-10(2)8-12/h5-8,13H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXWHJPXZMGDDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC(=C1)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00902151
Record name NoName_1368
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00902151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.